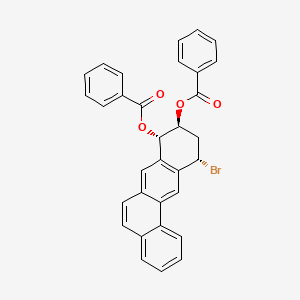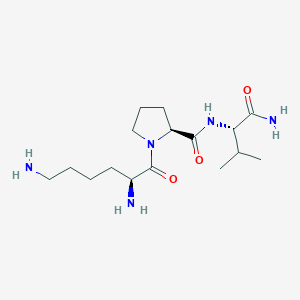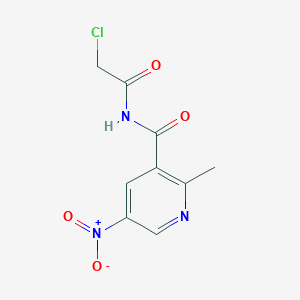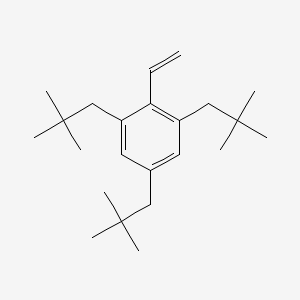
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene: is an organic compound with a complex structure, characterized by the presence of three 2,2-dimethylpropyl groups and an ethenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with 2,2-dimethylpropyl halides under Friedel-Crafts alkylation conditions. The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a vinyl halide with the benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the ethenyl group can yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the 2,2-dimethylpropyl groups and the electron-withdrawing effects of the ethenyl group. These effects can alter the compound’s reactivity towards electrophiles and nucleophiles, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(2,2-dimethylpropyl)benzene: Lacks the ethenyl group, resulting in different reactivity and applications.
1,3,5-Tris(2,2-dimethylpropanamido)benzene: Contains amide groups instead of alkyl groups, leading to different chemical properties and uses.
Uniqueness
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene is unique due to the presence of both bulky 2,2-dimethylpropyl groups and a reactive ethenyl group, which together confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
57243-21-7 |
|---|---|
Formule moléculaire |
C23H38 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1,3,5-tris(2,2-dimethylpropyl)-2-ethenylbenzene |
InChI |
InChI=1S/C23H38/c1-11-20-18(15-22(5,6)7)12-17(14-21(2,3)4)13-19(20)16-23(8,9)10/h11-13H,1,14-16H2,2-10H3 |
Clé InChI |
OHINBYNJHGMQDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC(=C(C(=C1)CC(C)(C)C)C=C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)
![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
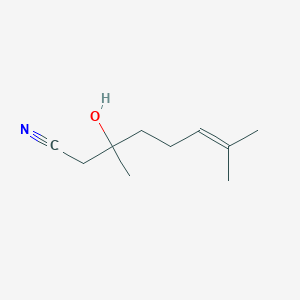

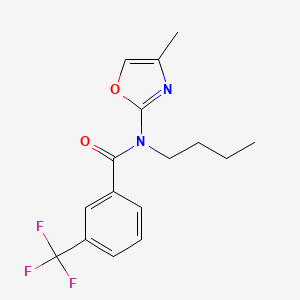
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

